molecular formula C10H8N2O6 B14643214 Benzoic acid, 3,5-dinitro, allyl ester CAS No. 54619-90-8

Benzoic acid, 3,5-dinitro, allyl ester

Cat. No.: B14643214
CAS No.: 54619-90-8
M. Wt: 252.18 g/mol
InChI Key: HUQSUNYFBNIPTL-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-dinitro, allyl ester, also known as 2-Propenyl 3,5-dinitrobenzoate, is an organic compound with the molecular formula C10H8N2O6 and a molecular weight of 252.18 g/mol . This compound is characterized by the presence of two nitro groups attached to the benzene ring and an allyl ester functional group.

Preparation Methods

The synthesis of benzoic acid, 3,5-dinitro, allyl ester typically involves the esterification of 3,5-dinitrobenzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Chemical Reactions Analysis

Benzoic acid, 3,5-dinitro, allyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Benzoic acid, 3,5-dinitro, allyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitroaromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug intermediate.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dinitro, allyl ester involves its interaction with cellular components. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The ester group can also be hydrolyzed to release 3,5-dinitrobenzoic acid, which can further interact with cellular targets .

Comparison with Similar Compounds

Benzoic acid, 3,5-dinitro, allyl ester can be compared with other nitroaromatic compounds such as:

These comparisons highlight the unique presence of the allyl ester group in this compound, which imparts distinct chemical and biological properties.

Properties

CAS No.

54619-90-8

Molecular Formula

C10H8N2O6

Molecular Weight

252.18 g/mol

IUPAC Name

prop-2-enyl 3,5-dinitrobenzoate

InChI

InChI=1S/C10H8N2O6/c1-2-3-18-10(13)7-4-8(11(14)15)6-9(5-7)12(16)17/h2,4-6H,1,3H2

InChI Key

HUQSUNYFBNIPTL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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